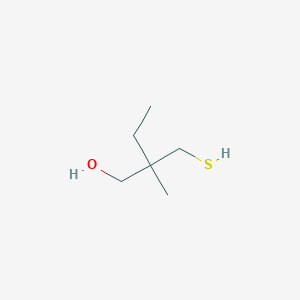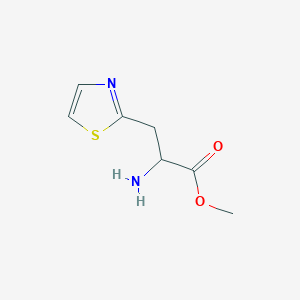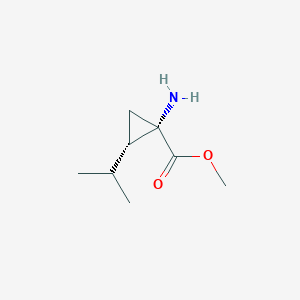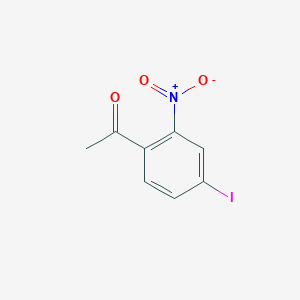![molecular formula C8H11N3S B15242303 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thietane] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and drug design. The presence of both imidazo and thietane rings in its structure provides it with unique chemical properties that can be exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thietane] typically involves the reaction of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine with an appropriate acyl halide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethoxyethane at room temperature, followed by cooling to 0°C before the addition of the acyl halide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thietane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the imidazo or thietane rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the imidazo ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo ring.
Scientific Research Applications
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thietane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly as inhibitors of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thietane] involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific enzyme and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
- 3-Ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]
- 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol
Uniqueness
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thietane] is unique due to the presence of the thietane ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness can be exploited in drug design and other applications where specific interactions with biological targets are desired.
Properties
Molecular Formula |
C8H11N3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-thietane] |
InChI |
InChI=1S/C8H11N3S/c1-2-11-8(3-12-4-8)7-6(1)9-5-10-7/h5,11H,1-4H2,(H,9,10) |
InChI Key |
YEDUSHOXRCZVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CSC2)C3=C1NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


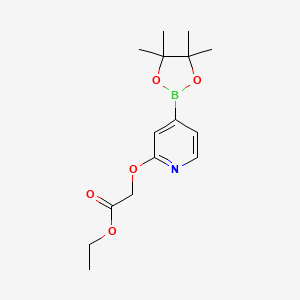
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
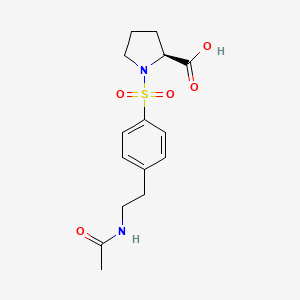
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
